5-bromo-1-cyclopentyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-cyclopentyl-1H-pyrazol-3-amine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C8H12BrN3, is particularly interesting due to its unique structure, which includes a bromine atom and a cyclopentyl group attached to the pyrazole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-1-cyclopentyl-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and cyclized heterocycles .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the development of drugs targeting various diseases, including cancer and inflammatory disorders .
Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in large-scale manufacturing .
Wirkmechanismus
The mechanism of action of 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-cyclopentyl-1H-pyrazol-3-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-bromo-1-cyclopropyl-1H-pyrazol-3-amine: Contains a cyclopropyl group instead of a cyclopentyl group, leading to differences in steric and electronic properties.
5-bromo-1-cyclohexyl-1H-pyrazol-3-amine: Features a cyclohexyl group, which may influence its binding affinity and selectivity.
Uniqueness: The presence of both the bromine atom and the cyclopentyl group in 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine imparts unique chemical and biological properties. These structural features enhance its reactivity and potential as a versatile intermediate in various applications .
Eigenschaften
Molekularformel |
C8H12BrN3 |
---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
5-bromo-1-cyclopentylpyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3/c9-7-5-8(10)11-12(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11) |
InChI-Schlüssel |
BSNCVORJLDUYBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C(=CC(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.